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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057 Get Quote

An In-depth Technical Guide

Disclaimer: This document summarizes the currently available toxicological and

pharmacological data on N-Butyryl-N'-cinnamyl-piperazine (also known as AP-237 or

Bucinnazine). It is intended for researchers, scientists, and drug development professionals. A

significant lack of comprehensive, standardized toxicological studies for this compound

necessitates a cautious interpretation of the available data. The information presented here

should not be considered a complete toxicological profile.

Introduction
N-Butyryl-N'-cinnamyl-piperazine is a synthetic opioid agonist with analgesic properties.

Initially synthesized in the 1970s, it has seen use as an analgesic in some countries and has

emerged as a novel psychoactive substance.[1] This guide provides a technical overview of the

available toxicological data to inform research and drug development activities.

Pharmacodynamics
The primary mechanism of action of N-Butyryl-N'-cinnamyl-piperazine and related

cinnamylpiperazines is agonism at the µ-opioid receptor (MOR). In vitro studies have

characterized the potency and efficacy of these compounds.
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In Vitro µ-Opioid Receptor Activity
Compound EC50 (nM)

Emax (% relative to
Hydromorphone)

Reference

N-Butyryl-N'-cinnamyl-

piperazine (AP-237)

Not explicitly reported

in the provided search

results

Not explicitly reported

in the provided search

results

2-Methyl AP-237

Not explicitly reported

in the provided search

results

125% [2]

AP-238 248 nM

Not explicitly reported

in the provided search

results

[2]

Experimental Protocol: β-arrestin2 Recruitment Assay

The µ-opioid receptor activation potential is often determined using a β-arrestin2 (βarr2)

recruitment assay. This assay measures the ability of a compound to induce the interaction of

β-arrestin2 with the activated µ-opioid receptor.

Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-

arrestin2 fusion protein.

Principle: Upon agonist binding to the hMOR, the receptor is phosphorylated, leading to the

recruitment of β-arrestin2. The fusion protein system allows for the detection of this

recruitment, often through a chemiluminescent or fluorescent signal.

General Procedure:

Cells are plated in a multi-well format.

Cells are treated with varying concentrations of the test compound (e.g., N-Butyryl-N'-
cinnamyl-piperazine).

A reference agonist (e.g., hydromorphone) is used as a positive control.
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Following an incubation period, the signal corresponding to β-arrestin2 recruitment is

measured.

Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy)

values.

β-arrestin2 Recruitment Assay Workflow

Prepare U2OS cells expressing hMOR and β-arrestin2 fusion protein

Plate cells in multi-well plates

Treat cells with test compound (e.g., AP-237) and controls

Incubate to allow for receptor activation and β-arrestin2 recruitment

Measure signal (e.g., luminescence/fluorescence)

Generate dose-response curves and calculate EC50 and Emax

Click to download full resolution via product page

Caption: Workflow for a typical β-arrestin2 recruitment assay.
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Toxicology
Comprehensive toxicological data for N-Butyryl-N'-cinnamyl-piperazine is scarce. The

available information is primarily from postmortem case reports of related compounds and in

silico predictions.

Acute Toxicity
No definitive LD50 or LC50 values from experimental studies on N-Butyryl-N'-cinnamyl-
piperazine were identified.

In Silico Predicted Acute Toxicity (for AP-238)

Species Route Predicted LD50 Reference

Rat Oral
666.43 - 1838.77

mg/kg

Mouse Intravenous 53 mg/kg

Note: These are computational predictions for a related compound and should be interpreted

with caution.

Postmortem Toxicological Data
Blood concentrations of related cinnamylpiperazines have been reported in postmortem cases,

which can provide an indication of toxic levels in humans.

Compound
Concentration
Range (ng/mL)

Number of Cases Reference

2-Methyl AP-237 820 - 5800 4 [2]

AP-238 87 - 120 2 [2]

Experimental Protocol: Quantitative Analysis in Biological Samples (General Overview)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the

quantitative analysis of novel psychoactive substances in biological matrices.

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., blood) using

techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: The extract is injected into a liquid chromatograph to separate

the analyte from other components in the sample.

Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem

mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.

LC-MS/MS Quantitative Analysis Workflow

Collect biological sample (e.g., blood)

Perform Solid-Phase or Liquid-Liquid Extraction

Inject extract into Liquid Chromatograph for separation

Detect and quantify analyte using Tandem Mass Spectrometry

Analyze data to determine concentration

Click to download full resolution via product page

Caption: General workflow for LC-MS/MS analysis of drugs in biological samples.
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Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and

reproductive toxicity of N-Butyryl-N'-cinnamyl-piperazine. No studies using standard assays

such as the Ames test, micronucleus assay, carcinogenicity bioassays, or reproductive toxicity

studies were identified.

An in silico analysis of the related compound AP-238 suggested a low to moderate probability

of a positive Ames test, indicating a potential for mutagenicity. However, this is a computational

prediction and requires experimental verification.

Potential Mechanisms of Toxicity
While specific data for N-Butyryl-N'-cinnamyl-piperazine is lacking, studies on other

piperazine derivatives suggest potential mechanisms of toxicity, particularly hepatotoxicity.

These may involve:

Formation of Reactive Species: Metabolic activation of the piperazine ring can lead to the

formation of reactive metabolites that can cause cellular damage.

Depletion of Glutathione (GSH) and ATP: Reactive metabolites can deplete cellular

protective mechanisms like glutathione and reduce cellular energy levels (ATP).

Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to further oxidative

stress and apoptosis.

Caspase-3 Activation: Activation of executioner caspases like caspase-3 is a key step in the

apoptotic pathway.
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Potential Hepatotoxicity Pathway for Piperazine Derivatives

Piperazine Derivative
(e.g., N-Butyryl-N'-cinnamyl-piperazine)

Metabolic Activation
(e.g., by CYPs)
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Reactive Species
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Apoptosis / Cell Death

ATP Depletion Caspase-3
Activation
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Caption: A potential signaling pathway for piperazine-induced hepatotoxicity.

Conclusion and Data Gaps
The available data on the toxicology of N-Butyryl-N'-cinnamyl-piperazine is very limited.

While its pharmacology as a µ-opioid receptor agonist is partially characterized, there is a

critical lack of in vivo toxicological data, including acute and chronic toxicity, as well as studies

on its genotoxic, carcinogenic, and reproductive effects. The postmortem data on related
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compounds suggest a potential for fatal overdose. The general toxicity profile of piperazine

derivatives points towards a potential for hepatotoxicity.

For drug development professionals, this highlights the necessity for comprehensive

toxicological evaluation of N-Butyryl-N'-cinnamyl-piperazine and its analogues. Future

research should prioritize standardized in vivo toxicity studies and in vitro genotoxicity assays

to adequately characterize the safety profile of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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